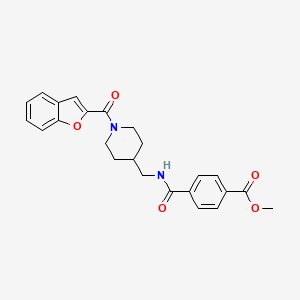

Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-30-24(29)18-8-6-17(7-9-18)22(27)25-15-16-10-12-26(13-11-16)23(28)21-14-19-4-2-3-5-20(19)31-21/h2-9,14,16H,10-13,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHADBSLJBJXPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the benzofuran-2-carbonyl piperidine derivative. The next step involves the formation of the carbamoyl linkage by reacting the piperidine derivative with methyl 4-aminobenzoate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final product is obtained after purification, typically through column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods. The use of automated synthesis platforms could also be explored to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H24N2O6S

- Molecular Weight : 456.5 g/mol

- Structural Characteristics : The compound features a benzofuran moiety linked to a piperidine ring, which is critical for its biological activity.

Pharmacological Investigations

Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate has been investigated for its potential as a selective inhibitor in various biochemical pathways. It is particularly noted for its interactions with specific targets involved in cancer and neurological disorders.

Case Study: Inhibition of Kinases

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on activin receptor-like kinases (ALKs), which are implicated in tumorigenesis. For instance, analogues were profiled for their selectivity against ALK1 and ALK2, showing IC50 values in the nanomolar range .

Potential Anti-Tuberculosis Activity

Given the urgent need for new tuberculosis treatments, this compound has been evaluated for its efficacy against Mycobacterium tuberculosis. Preliminary findings suggest that structural modifications can enhance its activity against tuberculosis by targeting the polyketide synthase pathway, which is crucial for mycobacterial survival .

Neuropharmacological Applications

The benzofuran-piperidine scaffold is known for its neuroprotective properties. Research indicates that derivatives of this compound may have therapeutic potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2,3-dione share the benzofuran moiety.

Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring.

Benzoate esters: Compounds like methyl 4-hydroxybenzoate and ethyl 4-aminobenzoate share the benzoate ester group.

Uniqueness

Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzofuran moiety, piperidine ring, and benzoate ester in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and neuroprotective effects. The piperidine ring enhances the compound's interaction with biological targets, particularly in the central nervous system.

Research indicates that compounds similar to this compound often act as antagonists or inverse agonists at the histamine H3 receptor. This receptor plays a crucial role in modulating neurotransmitter release, influencing various physiological processes such as gastric acid secretion and immune responses .

Antihistaminic Effects

The primary biological activity attributed to this compound involves its interaction with the histamine H3 receptor. Antagonism at this receptor has been linked to several therapeutic effects:

- Cognitive Enhancement : By blocking H3 receptors, the compound may enhance neurotransmitter release, potentially improving cognitive functions.

- Anti-inflammatory Properties : Histamine modulation can lead to reduced inflammation, making it a candidate for treating inflammatory disorders .

Antitumor Activity

Recent studies have explored the antitumor potential of benzofuran derivatives. While specific data on this compound) is limited, related compounds have shown promising results against various cancer cell lines. These compounds often exhibit cytotoxic effects by inducing apoptosis in tumor cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Histamine H3 Receptor Antagonists : A study demonstrated that benzofuran derivatives could significantly reduce food intake and body weight in animal models by modulating histamine pathways .

- Antitumor Studies : In vitro assays revealed that certain piperidine derivatives exhibited strong inhibitory effects on cancer cell proliferation through apoptosis induction mechanisms .

- Neuroprotective Effects : Compounds with similar structures have been associated with neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer’s disease .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.